N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide
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Overview
Description
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide is an organic compound with the molecular formula C21H26N2O2 It is a member of the amide class of compounds and is characterized by the presence of two butanoylamino groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide typically involves the reaction of 4-aminobenzylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of butanoyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(butyrylamino)benzyl]phenyl}butanamide
- N-{4-[4-(butyrylamino)phenoxy]phenyl}butanamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide is unique due to its specific structural features, such as the presence of two butanoylamino groups and the phenylmethyl linkage. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-5-20(24)22-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)23-21(25)6-4-2/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQRJUZCYUTRQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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